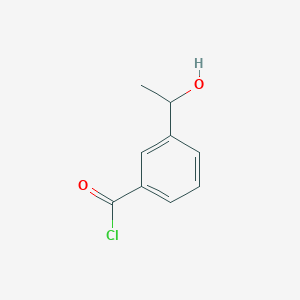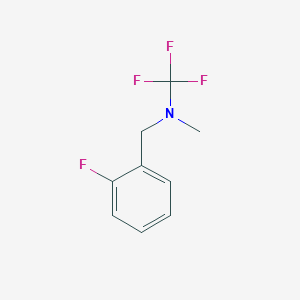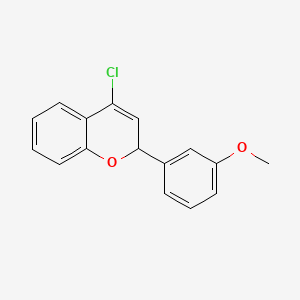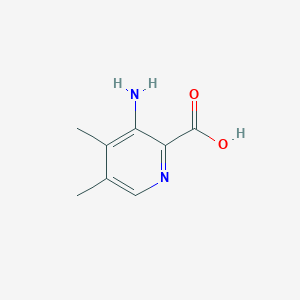
3-(1-Hydroxyethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring a hydroxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Hydroxyethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Another method involves the Friedel-Crafts acylation of ethylbenzene with phosgene, followed by hydrolysis to introduce the hydroxyethyl group. This method requires careful handling of phosgene due to its toxicity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: The major product is 3-(1-carboxyethyl)benzoyl chloride.
Reduction: The major product is 3-(1-hydroxyethyl)benzyl alcohol.
Substitution: Depending on the nucleophile, products can include 3-(1-hydroxyethyl)benzamide or 3-(1-hydroxyethyl)benzoate esters.
Scientific Research Applications
3-(1-Hydroxyethyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The chloride group is a good leaving group, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Lacks the hydroxyethyl group, making it less reactive in certain substitution reactions.
3-(1-Hydroxyethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
3-(1-Hydroxyethyl)benzyl alcohol: Contains an alcohol group instead of a chloride group.
Uniqueness
3-(1-Hydroxyethyl)benzoyl chloride is unique due to the presence of both a hydroxyethyl group and a chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
220769-84-6 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)benzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-6,11H,1H3 |
InChI Key |
CRVYIGBIYONYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)
![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)


![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)
![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)


![cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)

